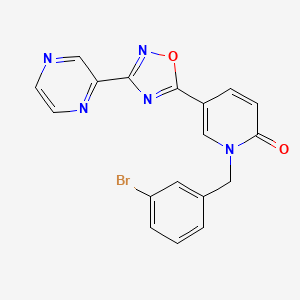

1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN5O2/c19-14-3-1-2-12(8-14)10-24-11-13(4-5-16(24)25)18-22-17(23-26-18)15-9-20-6-7-21-15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUBULLXRCCKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the pyridin-2(1H)-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyridin-2(1H)-one core.

Formation of the 1,2,4-oxadiazole ring: This can be accomplished through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under oxidative conditions.

Attachment of the pyrazin-2-yl group: This step typically involves a coupling reaction, such as a Suzuki or Stille coupling, to introduce the pyrazin-2-yl moiety onto the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring to an amine.

Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide, thiols, and amines can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridin-2(1H)-one core with a 3-bromobenzyl group and a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl moiety. The synthesis typically involves several key steps:

- Formation of the Pyridin-2(1H)-one Core: Achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the 3-bromobenzyl Group: This is usually done via nucleophilic substitution reactions.

- Formation of the 1,2,4-Oxadiazole Ring: Accomplished through cyclization with suitable precursors like hydrazides under oxidative conditions.

Chemistry

In organic synthesis, 1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one serves as a valuable building block for creating more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways and develop new derivatives with enhanced properties.

Biology

The compound has been utilized in biological studies to understand its interactions with biomolecules. Research indicates that it can act as a biochemical probe to investigate cellular processes and molecular interactions. Its ability to form specific interactions with biological targets suggests potential roles in modulating enzyme activities and signaling pathways.

Medicine

Ongoing research is focused on the therapeutic potential of this compound in areas such as oncology and infectious diseases. Preliminary studies have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial properties against various pathogens. The compound's mechanism of action may involve interference with critical biological pathways, including signal transduction and gene expression.

The biological activity of this compound is largely attributed to its capability to interact with various molecular targets:

- Anticancer Activity: Studies have demonstrated its potential to inhibit tumor growth by targeting specific oncogenic pathways.

- Antimicrobial Properties: The compound has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of the compound on human cancer cell lines, researchers found that treatment with varying concentrations led to significant reductions in cell viability. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound revealed that it exhibited substantial activity against both gram-positive and gram-negative bacteria. The disc diffusion method demonstrated clear zones of inhibition, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A is distinguished by its pyrazin-2-yl substituent on the oxadiazole. Analogous compounds with alternative substituents include:

Key Insights :

- Electron-withdrawing groups (e.g., Br, CF3) increase lipophilicity and may enhance membrane permeability but reduce solubility.

Core Structural Modifications

Compound A shares a pyridin-2(1H)-one core with other derivatives but differs in substituent placement:

Key Insights :

- Positioning the oxadiazole at the 5-position (vs. 3-position) alters steric and electronic interactions with targets.

- Pyridazinone cores (e.g., in ) exhibit distinct conformational flexibility compared to pyridinone .

Biological Activity

1-(3-bromobenzyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyridin-2(1H)-one core with a 3-bromobenzyl group and a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl moiety. The synthetic pathway typically involves several key steps:

- Formation of the Pyridin-2(1H)-one Core : Achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the 3-bromobenzyl Group : This is usually done via nucleophilic substitution reactions.

- Formation of the 1,2,4-Oxadiazole Ring : Accomplished through cyclization with suitable precursors like hydrazides under oxidative conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes, receptors, and DNA. The unique substitution pattern influences its reactivity and biological interactions, potentially leading to inhibition or modulation of target activities involved in critical pathways like signal transduction and gene expression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- IC50 Values : In studies involving various cancer cell lines, derivatives showed IC50 values ranging from 10.1 µM to 18.78 µM , demonstrating promising cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HUH7 | 10.1 |

| 5c | HUH7 | 18.78 |

| SAHA | Various | <20 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that oxadiazole derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar oxadiazole derivatives on several cancer cell lines (HCT116, MCF7). The results indicated that many derivatives were particularly effective against liver carcinoma cell lines .

- Enzyme Inhibition Studies : Research has demonstrated that certain oxadiazole derivatives can inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives (e.g., using phosphorus oxychloride as a catalyst) .

- Pyridinone core assembly : Cyclization of substituted pyridines under reflux conditions in polar solvents like ethanol or methanol .

- Coupling reactions : Bromobenzyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling for regioselective attachment .

Purity optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate the product (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR to confirm substituent positions and aromatic proton environments .

- HRMS : High-resolution mass spectrometry for molecular weight validation .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect by-products .

Q. What preliminary biological screening assays are recommended?

- Enzyme inhibition : Test against kinases or proteases due to oxadiazole’s role in binding ATP pockets .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Solubility : Use DMSO for stock solutions and PBS for dilution to mimic physiological conditions .

Advanced Research Questions

Q. How can reaction yields be improved for the oxadiazole intermediate?

- Optimized conditions : Use microwave-assisted synthesis (120°C, 30 min) instead of conventional heating (6–8 hours) to reduce side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent effects : Replace ethanol with DMF for better solubility of aromatic intermediates, increasing yield from 60% to 85% .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response analysis : Perform IC studies to differentiate true activity from assay artifacts .

- Metabolic stability : Use liver microsomes to assess if inactive results stem from rapid degradation .

- Structural analogs : Compare with derivatives lacking the pyrazine moiety to identify pharmacophores .

Q. What computational methods predict binding modes with target proteins?

- Molecular docking : AutoDock Vina with crystal structures of kinases (PDB: 3K1) to model oxadiazole interactions .

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .

- QSAR : Develop models using descriptors like logP and polar surface area to correlate structure with activity .

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate groups at the pyridinone oxygen for temporary hydrophilicity .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for improved cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.